molecular formula C44H71NO13 B1662129 他克莫司 CAS No. 109581-93-3

他克莫司

货号: B1662129
CAS 编号: 109581-93-3
分子量: 822.0 g/mol
InChI 键: NWJQLQGQZSIBAF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

作用机制

他克莫司通过抑制钙调磷酸酶发挥作用,钙调磷酸酶是一种参与T细胞活化的蛋白质磷酸酶。 它与免疫亲和素FKBP-12(FK506结合蛋白)结合,形成抑制钙调磷酸酶的复合物。 这种抑制阻止了活化T细胞的核因子 (NF-AT) 的去磷酸化,从而减少了白介素-2和其他细胞因子的转录 。 这种机制对其免疫抑制和抗炎特性至关重要。

类似化合物:

他克莫司的独特性: 他克莫司的独特性在于其比环孢素具有更高的效力,并且可以全身和局部使用。 其作用机制涉及抑制钙调磷酸酶,使其成为预防器官移植排斥反应和治疗自身免疫性疾病的关键药物 .

科学研究应用

Dermatological Applications

Atopic Dermatitis (AD)
Tacrolimus is widely recognized for its efficacy in treating moderate to severe atopic dermatitis, particularly in patients who are unresponsive to topical corticosteroids. Clinical studies have demonstrated that tacrolimus ointment (0.03% and 0.1%) significantly improves symptoms compared to hydrocortisone acetate, with a marked reduction in the modified Eczema Area and Severity Index (mEASI) scores.

Treatment mEASI Improvement (%) Patient Response
Hydrocortisone 1%70.013.6% showed ≥90% improvement
Tacrolimus 0.03%78.727.8% showed ≥90% improvement
Tacrolimus 0.1%86.736.7% showed ≥90% improvement

This data indicates that tacrolimus not only reduces inflammation but also improves overall quality of life for patients with AD .

Case Study: Pediatric Patients
A retrospective study involving twelve pediatric patients treated with tacrolimus ointment reported significant improvements in atopic dermatitis symptoms, with no serious adverse effects noted over a treatment period of several months . Blood levels of tacrolimus remained below quantifiable limits, suggesting a low risk of systemic absorption.

Ocular Applications

Refractory Inflammatory Ocular Surface Diseases
Tacrolimus has shown promise in treating refractory inflammatory conditions of the ocular surface, such as chronic cicatrizing conjunctivitis and scleritis. A study involving twelve patients demonstrated that topical tacrolimus effectively reduced inflammation and the need for steroid therapy.

Condition Outcome
Chronic Cicatrizing ConjunctivitisReduced inflammatory relapse while tapering steroids
ScleritisSuppressed corneoscleral melting and hyperemia
Mooren UlcerControlled inflammation with no adverse side effects

Patients experienced significant clinical improvements, including decreased ocular pain and hyperemia over a treatment duration of up to 31 months .

Systemic Applications

Transplantation
Tacrolimus is a cornerstone in immunosuppressive therapy for organ transplant recipients to prevent graft rejection. It is often used in conjunction with other agents to enhance efficacy while minimizing side effects.

Case Study: Kidney Transplant Recipients
In a multicenter study involving kidney transplant recipients, tacrolimus monotherapy was associated with favorable outcomes regarding graft survival rates and renal function over a follow-up period of several years . The study highlighted the importance of monitoring drug levels to prevent toxicity while ensuring effective immunosuppression.

Other Notable Applications

  • Follicular Lymphoma: Tacrolimus has been investigated as a treatment option for follicular lymphoma due to its immunomodulatory properties.
  • Psoriasis: Emerging research suggests potential benefits in treating psoriasis, although more studies are needed to establish optimal protocols.

生化分析

Biochemical Properties

Tacrolimus is a macrolide calcineurin inhibitor . It binds to an intracellular protein, FKBP-12 . This binding inhibits calcineurin, which is involved in the production of interleukin-2, a molecule that promotes the development and proliferation of T cells . This interaction plays a crucial role in the body’s learned (or adaptive) immune response .

Cellular Effects

Tacrolimus has significant effects on various types of cells and cellular processes. It inhibits cellular activities such as nitric oxide synthetase activation, cell degranulation, and apoptosis, and potentiates the action of glucocorticoids . Tacrolimus also down-regulates the nuclear factor-κB (NF-κB) pathway and induces apoptosis of activated T cells by activating caspase 3 .

Molecular Mechanism

The molecular mechanism of Tacrolimus involves its binding to the immunophilin FKBP-12 . This complex specifically and competitively binds to and inhibits calcineurin, a calcium- and calmodulin-dependent phosphatase . This process inhibits the translocation of a family of transcription factors (NF-AT), leading to reduced transcriptional activation of cytokine genes for interleukin (IL)-2, tumor necrosis factor (TNF)-alpha, IL-3, IL-4, CD40L, granulocyte-macrophage colony-stimulating factor, and interferon-gamma . Ultimately, proliferation of T lymphocytes is reduced .

Temporal Effects in Laboratory Settings

Tacrolimus has been shown to have temporal effects in laboratory settings. For instance, it has been observed that the concentrations of Tacrolimus in skin and muscle were several folds higher than whole blood concentrations after a single topical administration . Systemic levels remained subtherapeutic (< 3 ng/ml) with repeated once daily applications .

Dosage Effects in Animal Models

In animal models, Tacrolimus has shown to have varying effects with different dosages. For instance, Tacrolimus has been shown to prolong survival of hepatic, renal, cardiac, small intestine, pancreatic and skin allografts, and to reverse cardiac and renal allograft rejection . The exact dosage effects can vary depending on the specific animal model and the condition being treated.

Metabolic Pathways

Tacrolimus is metabolised by hepatic CYP3A4 . There is also evidence of gastrointestinal metabolism by CYP3A4 in the intestinal wall . Concomitant use of medicinal products or herbal remedies known to inhibit or induce CYP3A4 may affect the metabolism of Tacrolimus and thereby increase or decrease Tacrolimus blood levels .

Transport and Distribution

After oral intake, Tacrolimus undergoes presystemic metabolism, which mainly involves CYP3A4 and CYP3A5 metabolism in the gut and liver as well as P-glycoprotein transport into the intestinal lumen . In whole blood, Tacrolimus distributes primarily within erythrocytes (approximately 85%), another 14% is distributed in plasma and only a small proportion (< 1%) is in the mononuclear cell fraction that contains lymphocytes .

Subcellular Localization

The subcellular localization of Tacrolimus is primarily within the cytoplasm of cells, where it binds to the immunophilin FKBP-12 . This complex then inhibits calcineurin, a calcium- and calmodulin-dependent phosphatase . This process inhibits the translocation of a family of transcription factors (NF-AT), leading to reduced transcriptional activation of cytokine genes .

准备方法

合成路线和反应条件: 他克莫司通常通过使用土库巴链霉菌发酵来生产。 发酵过程包括在富含营养的培养基中培养细菌,然后提取和纯化化合物 已开发出各种方法来提高他克莫司的溶解度和生物利用度,包括使用超临界流体技术制备固体分散体 .

工业生产方法: 他克莫司的工业生产涉及优化发酵条件以最大限度地提高产量。 这包括调整温度、pH值和营养浓度等参数。 此外,高效液相色谱 (HPLC) 等先进技术被用于在药物剂型中纯化和验证他克莫司 .

化学反应分析

反应类型: 他克莫司经历了几种类型的化学反应,包括氧化、还原和取代。 这些反应对其代谢过程和治疗效果至关重要 .

常用试剂和条件: 涉及他克莫司的反应中使用的常用试剂包括氧化剂、还原剂和各种溶剂。 这些反应的条件通常是温和到中等的,以确保化合物的稳定性 .

形成的主要产物: 他克莫司反应形成的主要产物包括其代谢产物,主要在肝脏中加工。 这些代谢产物对药物的免疫抑制活性至关重要 .

生物活性

Tacrolimus monohydrate, a macrolide immunosuppressant, is primarily recognized for its role in preventing organ rejection in transplant patients and treating various dermatological conditions, particularly atopic dermatitis. Its biological activity is largely attributed to its mechanism of action as a calcineurin inhibitor, which significantly impacts T cell activation and cytokine production.

Tacrolimus exerts its immunosuppressive effects by binding to the FK506-binding protein (FKBP), forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation of nuclear factor of activated T cells (NF-AT), thereby blocking the transcription of interleukin-2 (IL-2) and other cytokines essential for T cell proliferation and differentiation . This mechanism is crucial in reducing immune responses, making tacrolimus effective in managing autoimmune diseases and preventing transplant rejection.

Pharmacokinetics

The pharmacokinetics of tacrolimus monohydrate reveal significant variability in absorption and metabolism:

  • Bioavailability : Oral bioavailability ranges from 20% to 25%, with food intake affecting absorption rates .
  • Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes (CYP3A4 and CYP3A5) with inactive metabolites excreted mainly through feces .
  • Half-life : The biological half-life varies; for healthy individuals, it averages around 43 hours, while it is shorter in transplant patients due to altered clearance mechanisms .

Clinical Efficacy

Atopic Dermatitis : Tacrolimus has shown superior efficacy compared to topical corticosteroids (TCS) in treating atopic dermatitis. A randomized controlled trial indicated that tacrolimus significantly reduced inflammatory biomarkers and clinical severity scores compared to hydrocortisone .

Case Studies :

  • Bakos et al. (2007) reported a case where a patient treated with 0.1% tacrolimus ointment achieved nearly 90% repigmentation of lesions after three months, despite experiencing some inflammatory reactions initially .
  • Stinco et al. (2009) noted that while some patients experienced mild side effects such as burning sensations, the overall response rate for repigmentation was significant .

Safety Profile

While tacrolimus is generally well-tolerated, it can cause local side effects such as burning sensations and erythema upon application. Serious systemic side effects are rare but can include increased risk of infections due to its immunosuppressive properties .

Comparative Efficacy Table

StudyTreatmentPopulationOutcomeFindings
Bakos et al. (2007)Tacrolimus 0.1%1 Female, 18 yearsRepigmentation90% improvement in lesions
Stinco et al. (2009)Tacrolimus 0.1%12 PatientsSide EffectsMild reactions; overall positive response
Cochrane Review (2024)Tacrolimus vs HydrocortisoneVarious StudiesInflammatory BiomarkersSignificant reduction in biomarkers with tacrolimus

属性

IUPAC Name

1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69NO12.H2O/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7;/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJQLQGQZSIBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H71NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109581-93-3
Record name 15,19-Epoxy-3H-pyrido(2,1-C)-(1,4)oxaazacyclotricosine-1,7,20,21- (4H,23H)-tetrone, 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a -hexadecahydro-5,19-dihydroxy-3-(2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl)-14,16-dimethoxy-4,10,12,18-tetramethyl-8- (2-propenyl)-, monohydrate,(3S-(3R*,(E(1S*,3S*,4S*)),4S*,5R*,8S*, 9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*))-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tacrolimus monohydrate
Reactant of Route 2
Tacrolimus monohydrate
Reactant of Route 3
Tacrolimus monohydrate
Reactant of Route 4
Tacrolimus monohydrate
Reactant of Route 5
Tacrolimus monohydrate
Reactant of Route 6
Tacrolimus monohydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。